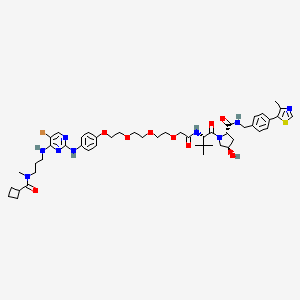
(2S,4R)-1-((S)-14-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,4R)-1-((S)-14-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the pyrimidine core: This step may involve the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.
Introduction of the bromine atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) may be employed.
Coupling reactions: The coupling of different functional groups, such as the thiazole and pyrrolidine rings, may be achieved using reagents like palladium catalysts.
Final assembly: The final steps may involve the protection and deprotection of functional groups, as well as purification techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up reactions: Adjusting reaction conditions for larger-scale production.
Process optimization: Refining reaction parameters to improve efficiency and reduce costs.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Reactions involving the addition of oxygen or removal of hydrogen.
Reduction: Reactions involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the bromine atom may yield a hydrogenated product.
Scientific Research Applications
This compound may have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for targeting specific diseases.
Industry: As a specialty chemical for use in various industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of specific genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
- (2S,4R)-1-((S)-14-(4-((5-Chloro-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- (2S,4R)-1-((S)-14-(4-((5-Fluoro-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound may lie in its specific combination of functional groups and its potential to interact with unique molecular targets. This may result in distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C49H66BrN9O9S |
|---|---|
Molecular Weight |
1037.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H66BrN9O9S/c1-32-42(69-31-54-32)34-12-10-33(11-13-34)27-52-45(62)40-26-37(60)29-59(40)47(64)43(49(2,3)4)56-41(61)30-67-23-22-65-20-21-66-24-25-68-38-16-14-36(15-17-38)55-48-53-28-39(50)44(57-48)51-18-7-19-58(5)46(63)35-8-6-9-35/h10-17,28,31,35,37,40,43,60H,6-9,18-27,29-30H2,1-5H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t37-,40+,43-/m1/s1 |
InChI Key |
SURYRRAJFKXJSN-AKCINUCUSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















